cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]
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Overview
Description
Cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] is a cyclic peptide composed of multiple amino acids, including arginine, proline, tryptophan, isoleucine, lysine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for specific steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at tryptophan and arginine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit or activate signaling cascades by binding to cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Leu-Pro-Ile-Pro]: Another cyclic peptide with different amino acid composition.
Cyclo[Tyr-Pro-Phe-Gly]: A cyclic tetrapeptide with distinct biological activities.
Cyclo[Pro-Pro-β3-HoPhe-Phe]: Known for its immunosuppressive properties.
Uniqueness
Cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu] is unique due to its specific sequence and the presence of multiple arginine residues, which contribute to its high positive charge and potential for strong electrostatic interactions with negatively charged biological molecules.
Properties
Molecular Formula |
C92H151N35O14 |
---|---|
Molecular Weight |
1971.4 g/mol |
IUPAC Name |
1-[3-[(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-21-(4-aminobutyl)-30,36-bis[(2S)-butan-2-yl]-9,12,18,27,33-pentakis(3-carbamimidamidopropyl)-24,42-bis(1H-indol-3-ylmethyl)-15-(2-methylpropyl)-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontan-39-yl]propyl]guanidine |
InChI |
InChI=1S/C92H151N35O14/c1-7-51(5)71-83(138)118-62(30-17-39-108-89(98)99)76(131)122-67(46-53-48-112-57-25-11-9-23-55(53)57)80(135)115-59(27-13-14-36-93)73(128)114-61(29-16-38-107-88(96)97)75(130)121-66(45-50(3)4)79(134)116-60(28-15-37-106-87(94)95)74(129)120-65(33-20-42-111-92(104)105)85(140)127-44-22-35-70(127)86(141)126-43-21-34-69(126)82(137)123-68(47-54-49-113-58-26-12-10-24-56(54)58)81(136)117-63(31-18-40-109-90(100)101)77(132)124-72(52(6)8-2)84(139)119-64(78(133)125-71)32-19-41-110-91(102)103/h9-12,23-26,48-52,59-72,112-113H,7-8,13-22,27-47,93H2,1-6H3,(H,114,128)(H,115,135)(H,116,134)(H,117,136)(H,118,138)(H,119,139)(H,120,129)(H,121,130)(H,122,131)(H,123,137)(H,124,132)(H,125,133)(H4,94,95,106)(H4,96,97,107)(H4,98,99,108)(H4,100,101,109)(H4,102,103,110)(H4,104,105,111)/t51-,52-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70+,71-,72-/m0/s1 |
InChI Key |
PBWUFSKENUQBOP-XYWRYERPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)CC)CCCNC(=N)N |
Origin of Product |
United States |
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